N-Benzyl-N-(propan-2-yl)acetamide
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Overview
Description
N-benzyl-N-isopropylacetamide is an organic compound belonging to the amide class Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom This compound is notable for its structural features, which include a benzyl group (a phenyl ring attached to a methylene group) and an isopropyl group (a branched alkyl group)
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzyl-N-isopropylacetamide can be synthesized through several methods. One common approach involves the reaction of benzylamine with isopropylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic acyl substitution, where the amine group of benzylamine attacks the carbonyl carbon of isopropylacetyl chloride, resulting in the formation of N-benzyl-N-isopropylacetamide.
Another method involves the use of protecting groups for amines, such as carbamates. For instance, the t-butyloxycarbonyl (Boc) protecting group can be used to protect the amine group during the reaction, which is later removed under acidic conditions to yield the desired amide .
Industrial Production Methods
Industrial production of N-benzyl-N-isopropylacetamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-isopropylacetamide undergoes several types of chemical reactions, including:
Reduction: The carbonyl group in the amide can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions is commonly used for benzylic oxidation.
Reduction: Lithium aluminum hydride (LiAlH₄) is a strong reducing agent used to reduce amides to amines.
Substitution: N-bromosuccinimide (NBS) is often used for benzylic bromination under radical conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: Benzylic halides.
Scientific Research Applications
N-benzyl-N-isopropylacetamide has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-N-isopropylacetamide involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to modulation of their activity. The benzyl group can enhance the compound’s ability to penetrate biological membranes, while the isopropyl group may influence its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
N-benzylacetamide: Lacks the isopropyl group, which may result in different chemical and biological properties.
N-isopropylacetamide:
N-benzyl-N-methylacetamide: Similar structure but with a methyl group instead of an isopropyl group, leading to variations in its properties.
Uniqueness
N-benzyl-N-isopropylacetamide is unique due to the presence of both benzyl and isopropyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these groups enhances its solubility, stability, and ability to interact with various molecular targets, making it a valuable compound in research and industry.
Properties
CAS No. |
55578-20-6 |
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Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-benzyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C12H17NO/c1-10(2)13(11(3)14)9-12-7-5-4-6-8-12/h4-8,10H,9H2,1-3H3 |
InChI Key |
DAZBCGHNESDFFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)C |
Origin of Product |
United States |
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